5-bromo-N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)nicotinamide
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Overview
Description
5-bromo-N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives This compound is characterized by the presence of a bromine atom at the 5-position of the nicotinamide ring and a piperidine moiety substituted with a tert-butylcarbamoyl group
Mechanism of Action
Target of Action
It is often used as an intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.
Mode of Action
The compound’s mode of action is likely to depend on the specific biochemical reactions it is involved in. As an intermediate in organic synthesis , it may interact with its targets through various chemical reactions, leading to changes in the structure and properties of the targets.
Biochemical Pathways
Given its use as an intermediate in organic synthesis , it can be involved in a variety of biochemical pathways depending on the specific reactions it participates in.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical reactions it is involved in. As an intermediate in organic synthesis , its effects can vary widely depending on the final products of the reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)nicotinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The nicotinamide ring is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Piperidine Introduction: The brominated nicotinamide is then reacted with 1-(tert-butylcarbamoyl)piperidine-4-carboxaldehyde under basic conditions to form the desired product. This step often involves the use of a base such as potassium carbonate (K2CO3) and a solvent like acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and employing automated systems for precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation of the piperidine moiety can lead to the formation of corresponding N-oxides.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and bases like sodium hydride (NaH).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of nicotinamide derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-bromo-N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)nicotinamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)nicotinamide
- 5-fluoro-N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)nicotinamide
- 5-iodo-N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)nicotinamide
Uniqueness
5-bromo-N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)nicotinamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also serve as a handle for further functionalization, making this compound a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
5-bromo-N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN4O2/c1-17(2,3)21-16(24)22-6-4-12(5-7-22)9-20-15(23)13-8-14(18)11-19-10-13/h8,10-12H,4-7,9H2,1-3H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPLYAKQEBFYCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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